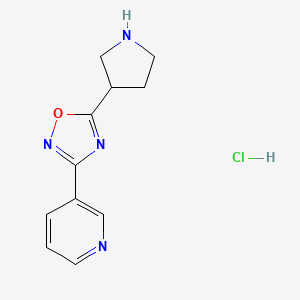![molecular formula C15H18N2 B1408338 Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine CAS No. 1714431-68-1](/img/structure/B1408338.png)
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine
Overview
Description
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine is a chemical compound with the molecular formula C15H18N2 It is a derivative of pyridine and is characterized by the presence of an ethyl group attached to a pyridinylmethyl moiety, which is further substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine typically involves the following steps:
Formation of the Pyridinylmethyl Intermediate: The initial step involves the synthesis of a pyridinylmethyl intermediate.
Introduction of the Ethyl Group: The next step involves the alkylation of the pyridinylmethyl intermediate with ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the pyridinylmethyl intermediate and ethylamine are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality and yield.
Purification and Isolation: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation Products: N-oxides, other oxidized derivatives
Reduction Products: Reduced amine derivatives
Substitution Products: Various substituted amine derivatives
Scientific Research Applications
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds like 3-ethylpyridine and 3-methylpyridine share structural similarities but differ in their functional groups and biological activities.
Phenylpyridine Derivatives: Compounds such as 3-phenylpyridine and 3-(3-methylphenyl)pyridine have similar aromatic structures but exhibit different chemical reactivities and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
Properties
IUPAC Name |
N-[[5-(3-methylphenyl)pyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-16-9-13-8-15(11-17-10-13)14-6-4-5-12(2)7-14/h4-8,10-11,16H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOEFFAFLJKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)






![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)



